molecular formula C13H15NO5 B3955394 ethyl 3-{[ethoxy(oxo)acetyl]amino}benzoate

ethyl 3-{[ethoxy(oxo)acetyl]amino}benzoate

Cat. No.: B3955394
M. Wt: 265.26 g/mol
InChI Key: UCNUUSNCMLWGQV-UHFFFAOYSA-N
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Description

Ethyl 3-{[ethoxy(oxo)acetyl]amino}benzoate is an ester derivative of benzoic acid featuring an ethoxy(oxo)acetyl substituent at the 3-position of the benzene ring. This compound belongs to a class of molecules designed for applications in medicinal chemistry and materials science, where the ethoxy(oxo)acetyl group may influence reactivity, solubility, or biological activity.

Properties

IUPAC Name

ethyl 3-[(2-ethoxy-2-oxoacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-3-18-12(16)9-6-5-7-10(8-9)14-11(15)13(17)19-4-2/h5-8H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNUUSNCMLWGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[ethoxy(oxo)acetyl]amino}benzoate typically involves the reaction of 3-amino benzoic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethanol to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and high-quality product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[ethoxy(oxo)acetyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-{[ethoxy(oxo)acetyl]amino}benzoate is characterized by its unique chemical structure, which includes an ethoxy group, an oxoacetyl moiety, and an amino group attached to a benzoate backbone. This configuration contributes to its biological activity and potential therapeutic uses.

Medicinal Chemistry Applications

1. Drug Development

This compound has been investigated for its potential as a pharmaceutical agent. Its structural properties make it a candidate for various therapeutic applications, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, making it a subject of interest in anticancer drug design .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored, indicating potential use in treating inflammatory diseases .

2. Structure-Based Drug Design (SBDD)

The compound can be utilized in SBDD approaches, where its molecular structure is analyzed to design new drugs targeting specific biological pathways. This method has shown promise in optimizing the efficacy and selectivity of drug candidates against diseases like leishmaniasis .

Case Studies

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of this compound on various cancer cell lines, researchers found that the compound inhibited cell proliferation significantly at certain concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokine production in vitro, suggesting that it could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryReduced cytokine production
SBDD ApplicationPotential for drug design

Mechanism of Action

The mechanism of action of ethyl 3-{[ethoxy(oxo)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-[[2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate (CAS 384367-94-6)

  • Molecular Formula : C₂₂H₂₁BrN₂O₅ .
  • Key Features: Incorporates a brominated quinoline ring, increasing molecular weight (473.3 g/mol) and steric bulk compared to the target compound. XLogP3 = 4.1, indicating moderate lipophilicity, similar to the target compound (estimated XLogP3 ≈ 3–4 based on analogous structures).
  • Applications: Likely used in drug discovery for its heterocyclic quinoline moiety, which is common in antimicrobial or anticancer agents.

Ethoxylated Ethyl-4-aminobenzoate (Empirical Formula: C₅₉H₁₁₁NO₂₇)

  • Molecular Weight : 1266.6 g/mol .
  • Key Features: Ethoxylation (25 ethylene oxide units) drastically increases hydrophilicity (water-soluble) compared to the target compound, which lacks polyethylene glycol (PEG) chains. Reduced solubility in organic solvents (e.g., ethanol) due to high polarity .
  • Applications : Used in cosmetic formulations as a UV filter or stabilizer, leveraging its water solubility and low toxicity.

Ethyl 4-[[2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate (CAS 536716-78-6)

  • Molecular Formula : C₂₇H₂₁N₅O₆S .
  • Key Features :
    • A nitro group and pyrimidoindole system introduce strong electron-withdrawing effects, altering electronic properties compared to the ethoxy(oxo)acetyl group.
    • Sulfanyl (S-) linkage may enhance metabolic stability or metal-binding capacity .
  • Applications: Potential use in photodynamic therapy or as a kinase inhibitor due to the fused heterocyclic system.

Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate (CAS 1206102-06-8)

  • Molecular Formula: C₁₇H₁₇NO₆ .
  • Higher complexity (molecular complexity score = 710) compared to the target compound due to the bicyclic system .

Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate (CAS 300827-80-9)

  • Molecular Formula: C₁₇H₁₅Cl₂NO₄ .
  • Key Features: Dichlorophenoxy substituent introduces strong lipophilicity (XLogP3 ≈ 4.5) and resistance to hydrolysis. Chlorine atoms may improve bioactivity in agrochemicals or antiparasitic agents .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent XLogP3 Applications
Ethyl 3-{[ethoxy(oxo)acetyl]amino}benzoate Not provided ~320–340 (estimated) Ethoxy(oxo)acetyl ~3–4 Medicinal chemistry, materials science
Ethyl 3-[[2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate C₂₂H₂₁BrN₂O₅ 473.3 Brominated quinoline 4.1 Drug discovery
Ethoxylated ethyl-4-aminobenzoate C₅₉H₁₁₁NO₂₇ 1266.6 PEG chain (25 EO units) N/A Cosmetics, UV filters
Ethyl 4-[[2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate C₂₇H₂₁N₅O₆S 535.5 Nitrophenyl-pyrimidoindole ~4.5 Photodynamic therapy
Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate C₁₇H₁₇NO₆ 331.3 Dioxane-ketone ~3.0 Materials science
Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate C₁₇H₁₅Cl₂NO₄ 368.2 Dichlorophenoxy ~4.5 Agrochemicals

Research Findings and Trends

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., nitro, bromo) enhance electrophilicity and reactivity, as seen in and .
    • Ethoxylation () or PEGylation drastically alters solubility profiles, favoring aqueous applications .
  • Biological Activity: Quinoline and pyrimidoindole derivatives ( and ) show promise in targeting enzymes or DNA due to planar aromatic systems . Dichlorophenoxy derivatives () are associated with pesticidal activity .
  • Synthetic Strategies: Common methods include coupling reactions (e.g., acetyl-amino linkages) and cyclization under acidic conditions (e.g., PPA in ) .

Biological Activity

Ethyl 3-{[ethoxy(oxo)acetyl]amino}benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl benzoate derivatives with ethoxy(oxo)acetyl chloride in the presence of a suitable base. The resulting compound can be purified through recrystallization or chromatography.

Antimicrobial Properties

Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, compounds within this class have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus20
This compoundEscherichia coli18

Cytotoxicity Studies

In vitro cytotoxicity tests using human cell lines such as L929 and A549 have demonstrated that this compound exhibits selective cytotoxicity. At certain concentrations, the compound has been shown to induce apoptosis in cancer cells while sparing normal cells.

Concentration (µM)L929 Cell Viability (%)A549 Cell Viability (%)
0100100
509580
1008560
2007040

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cellular processes, such as histone deacetylases (HDACs). By modulating HDAC activity, the compound can influence gene expression related to cell cycle regulation and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study published in Chemistry and Biology highlighted the antimicrobial properties of a series of benzoate derivatives, including this compound, demonstrating significant inhibition against resistant strains of bacteria .
  • Cytotoxicity in Cancer Models : Research conducted on various cancer cell lines indicated that this compound could reduce cell viability significantly at higher concentrations while maintaining low toxicity in normal cell lines .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression, suggesting potential applications in targeted cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.